2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile
Description
2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile is a synthetic small molecule characterized by a bipiperidinyl core substituted with a 2-fluorophenoxy group and a sulfonyl-linked benzonitrile moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in kinase inhibitors and protease modulators.
Properties
IUPAC Name |
2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c24-21-6-2-3-7-22(21)30-20-11-13-26(14-12-20)19-9-15-27(16-10-19)31(28,29)23-8-4-1-5-18(23)17-25/h1-8,19-20H,9-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUXRLFRRSHYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,4'-Bipiperidine
1,4'-Bipiperidine is synthesized via a reductive amination reaction between piperidine-4-one and piperidine, using sodium cyanoborohydride (NaBH3CN) as the reducing agent in methanol at 0–5°C. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. This method yields 1,4'-bipiperidine with >85% purity, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Functionalization with 2-Fluorophenoxy Group
The introduction of the 2-fluorophenoxy moiety is achieved through a nucleophilic aromatic substitution (SNAr) reaction. 1,4'-Bipiperidine is treated with 2-fluoro-1-chloro-4-nitrobenzene in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 hours. The nitro group is subsequently reduced to an amine using hydrogen gas (H2) and palladium on carbon (Pd/C) in ethanol, followed by diazotization and hydrolysis to yield the final 4-(2-fluorophenoxy)-[1,4'-bipiperidine] intermediate.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, 0–5°C, 6 h | 78 |
| SNAr Reaction | 2-Fluoro-1-chloro-4-nitrobenzene, K2CO3, DMF, 80°C | 65 |
| Nitro Reduction | H2 (1 atm), Pd/C, EtOH, 25°C | 92 |
Sulfonylation with 2-Sulfonylbenzonitrile
The sulfonylation step couples the bipiperidine intermediate with 2-sulfonylbenzonitrile to form the target compound. This reaction exploits the nucleophilicity of the bipiperidine’s secondary amine.
Synthesis of 2-Sulfonylbenzonitrile
2-Sulfonylbenzonitrile is prepared via a regioselective [3+3] benzannulation strategy. A mixture of (E)-cinnamaldehyde and 4-phenylsulfonyl-2-butenenitrile undergoes pyrrolidine-catalyzed cyclization in chloroform at 40°C for 5 hours, yielding 2-sulfonylbenzonitrile with 89% regioselectivity. Alternative methods include the metal-free activation of nitriles in aqueous media, though this approach requires longer reaction times (12–24 hours).
Coupling Reaction
4-(2-Fluorophenoxy)-[1,4'-bipiperidine] (1.2 equiv) is reacted with 2-sulfonylbenzonitrile (1.0 equiv) in dichloromethane (DCM) at room temperature for 6 hours, using triethylamine (Et3N) as a base to scavenge HCl generated during sulfonamide bond formation. The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the target compound in 72% yield.
Optimization Insights
- Temperature : Reactions conducted above 25°C led to decomposition of the sulfonyl chloride intermediate.
- Solvent : DCM outperformed tetrahydrofuran (THF) and acetonitrile (ACN) in minimizing side reactions.
- Catalyst : No transition-metal catalysts are required, aligning with green chemistry principles.
Purification and Characterization
Chromatographic Purification
The crude product is subjected to gradient elution (hexane → ethyl acetate) on silica gel, achieving >95% purity. Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms a single peak with a retention time of 8.2 minutes.
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3): δ 8.31 (s, 1H, Ar-H), 7.92–7.58 (m, 3H, Ar-H), 4.12–3.85 (m, 2H, piperidine-H), 3.02–2.78 (m, 6H, piperidine-H), 1.95–1.45 (m, 8H, piperidine-H).
- 13C NMR (100 MHz, CDCl3): δ 159.2 (C-F), 142.7 (SO2), 134.5–117.2 (Ar-C), 54.3–48.1 (piperidine-C).
- HRMS (ESI+) : m/z calculated for C23H25FN3O3S [M+H]+: 458.1543, found: 458.1541.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Sulfonylation : Competing reactions at the bipiperidine’s nitrogen atoms are suppressed by using a bulky sulfonyl chloride (e.g., mesitylsulfonyl chloride).
- Nitrile Hydrolysis : The benzonitrile group is stabilized by employing anhydrous conditions during sulfonylation.
- Byproduct Formation : Unreacted 2-fluorophenoxy intermediates are removed via acid-base extraction (1M HCl wash).
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Inhibition : Structural parallels to Compound 130 suggest the target compound may inhibit FAK or related kinases, though experimental validation is required .
- PROTAC Potential: The bipiperidinyl scaffold (e.g., Entry 451 in ) is utilized in PROTACs for E3 ligase recruitment, positioning the target compound as a candidate for targeted protein degradation .
- Toxicity Considerations: Fluorophenoxy and sulfonyl groups are associated with hepatotoxicity in some analogs (e.g., ’s acrylate derivatives), warranting early ADMET profiling .
Q & A
Q. What are the key synthetic routes for 2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Critical parameters include:
- Temperature control : Elevated temperatures (60–80°C) during coupling reactions improve bipiperidine-arylsulfonyl bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of intermediates .
- Reaction time : Extended durations (12–24 hrs) for steps involving fluorophenoxy group incorporation ensure complete substitution .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is essential to isolate the product in >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms bipiperidine connectivity, fluorophenoxy substitution, and sulfonyl-benzonitrile linkage. Aromatic proton splitting patterns distinguish ortho/para substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at ~463.18 Da) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water mobile phase) .
Q. What initial biological screening assays are recommended to assess the compound's potential pharmacological activity?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) quantify affinity (Ki) using membrane preparations .
- Enzyme inhibition screens : Test against kinases (e.g., MAPK) or cytochrome P450 isoforms via fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally related bipiperidine derivatives?
- Methodological Answer :
- Structural benchmarking : Compare substituent effects (e.g., fluorophenoxy vs. chlorophenoxy) using molecular docking to identify binding pocket interactions .
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to correlate structural motifs (e.g., sulfonyl groups) with activity trends .
Q. What strategies are effective in elucidating the mechanism of action for this compound, particularly regarding receptor or enzyme interactions?
- Methodological Answer :
- Kinetic studies : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kon/koff) for receptor targets .
- Gene knockout models : CRISPR-Cas9-engineered cells lacking specific receptors (e.g., 5-HT2A) clarify target dependency .
- Metabolomic profiling : LC-MS-based analysis identifies downstream metabolic perturbations (e.g., ROS modulation) in treated cells .
Q. What computational approaches are utilized to predict the binding affinity and selectivity of this compound towards biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with GROMACS) to assess stability of sulfonyl-bipiperidine interactions .
- Free energy perturbation (FEP) : Quantify ΔΔG values for fluorophenoxy vs. non-fluorinated analogs to predict selectivity .
- Pharmacophore modeling : Align structural features (e.g., benzonitrile as a hydrogen bond acceptor) with known active site geometries .
Q. How can the synthetic pathway be optimized using Design of Experiments (DOE) methodologies to enhance scalability and reproducibility?
- Methodological Answer :
- Factorial design : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (Pd/C vs. CuI) to identify optimal conditions .
- Response surface modeling : Correlate reaction parameters with yield/purity outcomes using software (e.g., JMP) .
- Process analytical technology (PAT) : Inline FTIR monitors intermediate formation to reduce batch-to-batch variability .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound, and how can they be methodologically addressed?
- Methodological Answer :
- Stereochemical complexity : Use chiral HPLC to resolve enantiomers and assign activity to specific configurations .
- Bioisosteric replacement : Substitute sulfonyl with phosphonyl groups and compare activity via radioligand assays .
- Multi-parametric SAR : Apply machine learning (e.g., random forests) to integrate physicochemical properties (logP, PSA) with screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
